
3-Chloro-4-fluorobenzaldehyde
Overview
Description
3-Chloro-4-fluorobenzaldehyde (CAS: 34328-61-5) is a halogenated aromatic aldehyde with the molecular formula C₇H₄ClFO and a molecular weight of 158.56 g/mol . It features a benzaldehyde backbone substituted with chlorine at the 3-position and fluorine at the 4-position. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Preparation Methods of 3-Chloro-4-fluorobenzaldehyde
Reductive Carbonylation of Aryl Iodides
One efficient synthetic route to halogenated benzaldehydes, including this compound, is the reductive carbonylation of aryl iodides. This method involves the reaction of 4-chloro-3-fluoroiodobenzene with carbon monoxide and hydrogen gas in the presence of a rhodium catalyst system.
- Catalyst: Rhodium(III) chloride trihydrate (RhCl3·3H2O)
- Ligands: Triphenylphosphine (PPh3)
- Base: Triethylamine (Et3N)
- Solvent: N,N-dimethylacetamide (DMA)
- Temperature: 90 °C
- Pressure: 10 bar total (CO:H2 = 1:1)
- Time: 12 hours
- Reactor: Teflon-lined stainless steel autoclave
- In a glovebox, aryl iodide, Rh catalyst, PPh3, Et3N, and DMA are combined.
- The autoclave is sealed, charged with CO and H2, and heated.
- After the reaction, the mixture is cooled, vented, and extracted.
- The product is purified by column chromatography.
Yield: Approximately 81% isolated yield of 4-chloro-3-fluorobenzaldehyde (isomeric to this compound).
This method is notable for its mild conditions and good selectivity, making it suitable for laboratory-scale synthesis.
Halogen Exchange (Halex) Reaction
Another approach involves halogen exchange reactions where a chlorine atom on a benzaldehyde derivative is replaced by fluorine using alkali metal fluorides.
- Starting material: 4-chlorobenzaldehyde or related halogenated benzaldehydes
- Fluoride source: Alkali metal fluoride (e.g., KF, CsF)
- Solvent: Dipolar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Temperature: Elevated temperatures (often 100–150 °C)
- Reaction time: Several hours to ensure halogen exchange
Comparative Data Table of Preparation Methods
Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|---|
Reductive Carbonylation | 4-chloro-3-fluoroiodobenzene | RhCl3·3H2O, PPh3, Et3N, CO, H2 | 90 °C, 10 bar, 12 h, DMA solvent | ~81 | Mild, selective, good yield | Requires high pressure, Rh catalyst |
Halogen Exchange (Halex) | 4-chlorobenzaldehyde | Alkali metal fluoride (KF, CsF) | 100–150 °C, DMSO or DMF | Variable | Direct fluorination, scalable | High temperature, long reaction |
Multi-step via Acetophenone | ortho-chlorofluorobenzene | AlCl3, acetyl chloride, NaOBr, SOCl2 | Multiple steps, varied solvents | 74–80 | Established route, high purity | Multi-step, uses corrosive reagents |
Direct Chlorofluorination | 4-fluorobenzaldehyde | Cl2, AIBN (radical initiator) | 60 °C, controlled Cl2 addition | Not specified | Avoids Friedel-Crafts catalyst | Handling Cl2 gas, radical reaction |
Research Findings and Notes
The reductive carbonylation method is notable for its use of rhodium catalysis under relatively mild conditions and provides good selectivity for the aldehyde functionality without over-reduction or side reactions.
Halogen exchange reactions are widely used industrially to introduce fluorine atoms selectively, but require high temperatures and polar aprotic solvents to facilitate the nucleophilic aromatic substitution of chlorine by fluoride.
The classical multi-step synthesis remains relevant for large-scale production, especially when high purity intermediates are needed. The Friedel-Crafts acylation step is critical and requires careful control of catalyst and solvent to maximize yield.
Chlorofluorination via radical chlorination of 4-fluorobenzaldehyde is an alternative that avoids strong Lewis acids but requires careful control of chlorine gas and radical initiators to prevent over-chlorination.
Purification of the final product often involves extraction, drying, and column chromatography or recrystallization to achieve high purity (>95%) suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by a nucleophile.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products Formed:
Nucleophilic Aromatic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: 3-Chloro-4-fluorobenzoic acid.
Reduction: 3-Chloro-4-fluorobenzyl alcohol.
Scientific Research Applications
Pharmaceutical Applications
3-Chloro-4-fluorobenzaldehyde serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting inflammatory and analgesic pathways. Its unique structure allows for modifications that enhance biological activity.
Key Uses:
- Synthesis of Anti-Cancer Agents: It has been employed in developing novel drug candidates that exhibit anti-cancer properties. For instance, research has shown its application in synthesizing derivatives that inhibit cancer cell proliferation .
- Development of Analgesics: The compound is used to create analgesic drugs that provide pain relief through various mechanisms of action .
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactivity allows chemists to create diverse compounds with tailored properties.
Applications:
- Formation of Complex Organic Molecules: It plays a vital role in constructing multi-functionalized organic structures, essential in drug discovery and material science .
- Synthesis of Bioactive Molecules: The compound is instrumental in producing molecules that interact with biological targets, facilitating advancements in medicinal chemistry.
Material Science
The compound finds applications in material science, particularly in the formulation of advanced materials.
Key Contributions:
- Polymers and Resins: this compound enhances the chemical resistance and thermal stability of polymers and resins, making it valuable in industrial applications .
- Specialty Chemicals Production: It is involved in producing specialty chemicals used in various high-performance materials.
Agricultural Chemistry
In agriculture, this compound is significant for synthesizing agrochemicals.
Uses:
- Development of Herbicides and Pesticides: The compound contributes to creating effective herbicides and pesticides that improve crop yield and resistance to pests .
Fluorescent Probes
This compound is also utilized in the development of fluorescent probes for biological imaging.
Applications:
- Cellular Imaging: Researchers use it to visualize cellular processes with high specificity, aiding in biological studies and diagnostics .
Case Study 1: Synthesis of Triclosan Analogues
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated the synthesis of triclosan analogues using this compound as a starting material. The research highlighted how modifications to the compound's structure can lead to enhanced antibacterial properties while maintaining low toxicity levels.
Case Study 2: Development of Novel Anti-Cancer Agents
In another study focusing on anti-cancer agents, researchers synthesized derivatives from this compound that showed promising activity against various cancer cell lines. This underscores the compound's potential in therapeutic applications targeting cancer treatment .
Mechanism of Action
The mechanism of action of 3-chloro-4-fluorobenzaldehyde is primarily related to its reactivity as an aldehyde. The compound can form Schiff bases through condensation reactions with amines, which are important intermediates in the synthesis of various bioactive molecules. Additionally, the presence of chlorine and fluorine atoms on the benzene ring can influence the compound’s reactivity and interaction with other molecules, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Key Physical and Chemical Properties:
- Melting Point : 25–30°C (lit.)
- Boiling Point : 66–72°C at 2 mmHg
- Density : Estimated 1.3310 g/cm³
- Refractive Index : 1.545
- Purity : Available commercially at 96–97%
- Hazards : Air-sensitive; requires storage at 0–6°C for stability .
The structural and functional differences between 3-chloro-4-fluorobenzaldehyde and its analogs significantly influence their reactivity, applications, and commercial availability. Below is a detailed comparison:
Table 1: Structural and Physical Comparison
Reactivity and Functional Differences:
Substituent Position Effects :
- This compound : The adjacent Cl and F substituents create steric and electronic effects that enhance electrophilic aromatic substitution (e.g., in chromene synthesis ).
- 3-Chlorobenzaldehyde : Lacks fluorine, reducing its electron-withdrawing effects and limiting utility in highly selective reactions .
- 4-Chloro-3-fluorobenzaldehyde : The reversed substituent positions alter electronic distribution, reducing compatibility with certain coupling reactions .
Synthetic Utility :
- This compound is preferred in microtubule-destabilizing agents due to its optimal balance of steric bulk and electronic effects .
- 3-Chloro-2-fluorobenzaldehyde is less reactive in imine-tethering reactions due to steric hindrance from the ortho-substituted fluorine .
Research and Industrial Relevance
This compound’s unique properties make it indispensable in drug discovery. For example:
- It serves as a precursor for MYB-inhibitory chromenes with anti-angiogenic activity .
- Its imine derivatives stabilize 14-3-3 hub protein interactions, a target in cancer therapy .
- In contrast, 3-chlorobenzaldehyde is less favored in precision medicinal chemistry due to its simpler structure and lower reactivity .
Biological Activity
3-Chloro-4-fluorobenzaldehyde (CAS No. 34328-61-5) is an aromatic aldehyde with significant biological activity, particularly in medicinal chemistry and synthetic applications. Its unique structural features, including the presence of chlorine and fluorine substituents, contribute to its reactivity and potential therapeutic uses.
- Molecular Formula: C7H4ClFO
- Molecular Weight: 158.56 g/mol
- Melting Point: 25°C to 28°C
- Boiling Point: 66°C to 72°C (at 2 mmHg)
- Flash Point: >110°C
- Refractive Index: 1.545
Biological Activity Overview
This compound has been studied for its role in the synthesis of various biologically active compounds. Its derivatives have shown potential in treating diseases caused by pathogens like Trypanosoma brucei, which is responsible for African sleeping sickness. The compound's biological activity can be categorized into several areas:
1. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For example, it has been utilized in the synthesis of triclosan analogs, which are known for their antibacterial effects .
2. Enzyme Inhibition
The compound has been involved in the development of inhibitors targeting specific enzymes. Its derivatives have been explored as potential inhibitors of enoyl-acyl carrier protein reductase (ENR), an enzyme critical for fatty acid biosynthesis in apicomplexan parasites .
3. Cytotoxicity and Cell Proliferation
Studies have shown that certain derivatives can induce cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy. The mechanism often involves the modulation of cellular pathways that control proliferation and apoptosis .
Case Studies
Case Study 1: Synthesis of Triclosan Analogues
A study published in Bioorganic & Medicinal Chemistry Letters focused on synthesizing triclosan analogs using this compound as a precursor. These analogs demonstrated enhanced activity against bacterial strains, indicating the compound's utility in developing new antimicrobial agents .
Case Study 2: ENR Inhibitors
In another study, researchers synthesized compounds based on this compound to target ENR enzymes in Trypanosoma brucei. The results showed promising inhibitory activity, suggesting that these compounds could lead to novel treatments for trypanosomiasis .
Table 1: Biological Activities of this compound Derivatives
Toxicological Profile
While exploring its biological activities, it is crucial to note the toxicological aspects associated with this compound:
Q & A
Q. Basic: What are the established synthetic routes for 3-Chloro-4-fluorobenzaldehyde, and how can reaction conditions be optimized?
Answer:
this compound is commonly synthesized via nucleophilic aromatic substitution. For example, describes a reaction where this compound is treated with sodium ethanethiolate in N,N-dimethylformamide (DMF) at 70°C for 7 hours, yielding derivatives like 3-chloro-4-ethylsulfanylbenzaldehyde in 61% yield . Optimization strategies include:
- Catalyst selection : Use phase-transfer catalysts to enhance reaction rates.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Prolonged heating at 70°C ensures complete substitution while avoiding decomposition.
Q. Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy : reports NMR data (CDCl, 400 MHz) with peaks at δ 9.85 (s, aldehyde proton) and δ 7.82–6.77 (aromatic protons), confirming substituent positions . NMR (101 MHz) shows δ 190.13 (aldehyde carbon) and δ 147.91–21.52 (aromatic and methyl carbons).
- Chromatography : HPLC with UV detection (e.g., C18 columns) identifies purity and impurities .
- Elemental analysis : CHN data (e.g., C 63.57%, H 4.17%) validates molecular composition .
Q. Advanced: How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
Answer:
DFT calculations, as described in , can model the electronic effects of substituents. For this compound:
- Electrostatic potential maps : Highlight electron-deficient regions (due to -Cl and -F groups), directing electrophilic attacks to specific aromatic positions.
- Frontier molecular orbitals : HOMO-LUMO gaps predict charge-transfer interactions in catalytic processes .
- Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites, aiding in designing substitution reactions .
Q. Advanced: How can researchers resolve discrepancies in reaction yields when using different catalysts or solvents?
Answer:
Contradictory yields often arise from competing reaction pathways. Methodological approaches include:
- Kinetic studies : Monitor reaction progress via in situ FT-IR or GC-MS to identify intermediates .
- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to optimize activation energy.
- Catalyst tuning : Transition-metal catalysts (e.g., Pd/C) may suppress side reactions like oxidation of the aldehyde group .
Q. Basic: What role does this compound play in synthesizing bioactive molecules?
Answer:
The compound serves as a precursor in medicinal chemistry. demonstrates its use in synthesizing indolizine derivatives, which are explored as CRTH2 antagonists for inflammatory diseases. Key steps include:
- Nucleophilic substitution : Reacting with thiols or amines to introduce functional groups.
- Aldehyde reactivity : Condensation reactions form Schiff bases or heterocyclic cores .
Q. Advanced: How can researchers analyze and mitigate impurities in this compound batches?
Answer:
- Chromatographic profiling : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to detect byproducts like chlorinated dimers .
- Recrystallization : Purify using ethanol/water mixtures (40–60°C) to remove unreacted starting materials.
- Mass spectrometry : High-resolution MS (HRMS) identifies trace impurities via exact mass matching .
Q. Advanced: What computational tools are available to model the crystal structure of this compound?
Answer:
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable).
- DFT-based lattice energy minimization : Predict polymorph stability using software like CASTEP or VASP .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing crystallization behavior .
Q. Basic: What are the critical parameters for scaling up this compound synthesis from lab to pilot plant?
Answer:
Properties
IUPAC Name |
3-chloro-4-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVORVQPNNSASDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344010 | |
Record name | 3-Chloro-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34328-61-5 | |
Record name | 3-Chloro-4-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34328-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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